molecular formula C16H22ClNO3 B1344973 tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1217843-35-0

tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B1344973
CAS No.: 1217843-35-0
M. Wt: 311.8 g/mol
InChI Key: VNZXUJLWKOKVCE-JSGCOSHPSA-N
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Description

Tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22ClNO3 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis

  • The compound has been utilized in the asymmetric synthesis of pyrrolidine derivatives. For example, a study describes the asymmetric synthesis of pyrrolidine azasugars using a related compound as a key intermediate. This highlights its potential in synthesizing complex organic compounds with specific stereochemistry (Huang, 2011).

Crystallography and Molecular Structure Analysis

  • Research involving similar compounds has contributed to understanding molecular and crystal structures. An example is the study of 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one, which provided insights into hydrogen-bonded dimers and π-π stacking interactions (Portilla et al., 2011).

Development of Inhibitors and Agonists

  • The compound has been involved in the design and synthesis of inhibitors, such as in the case of influenza neuraminidase inhibitors containing pyrrolidine cores. This indicates its role in developing pharmaceuticals for treating specific diseases (Wang et al., 2001).

Synthetic Methodology

  • Studies have demonstrated the compound's use in developing synthetic methodologies. For instance, the enantioselective nitrile anion cyclization to substituted pyrrolidines offers a highly efficient synthesis route for various pyrrolidine derivatives, showcasing the compound's versatility in organic synthesis (Chung et al., 2005).

High-Throughput Parallel Synthesis

  • The compound has been utilized in high-throughput parallel synthesis, which is pivotal in expediting the structure-activity relationship (SAR) studies. This is particularly useful in drug discovery, where rapid synthesis and testing of derivatives are crucial (Wang et al., 2001).

Organosolubility and Polymer Research

  • Research has also been conducted on novel polyimides containing structures derived from similar compounds, focusing on their high organosolubility and thermal properties. This suggests applications in materials science, particularly in developing new polymers with specific physical characteristics (Chern et al., 2009).

Properties

IUPAC Name

tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-4-6-13(17)7-5-11/h4-7,12,14,19H,8-10H2,1-3H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZXUJLWKOKVCE-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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